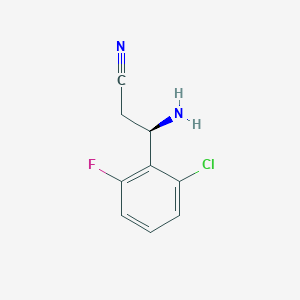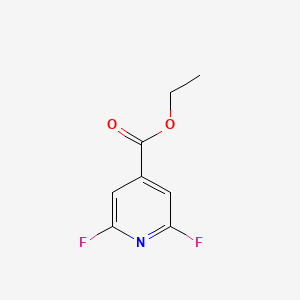
Ethyl 2,6-difluoroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-difluoroisonicotinate is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by fluorine atoms, and the carboxylic acid group is esterified with ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,6-difluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the direct fluorination of ethyl isonicotinate using a fluorinating agent such as Selectfluor. This reaction is carried out under controlled conditions to achieve selective fluorination at the 2 and 6 positions of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,6-difluoroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in an aqueous medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: 2,6-difluoroisonicotinic acid.
Reduction: 2,6-difluoroisonicotinyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,6-difluoroisonicotinate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2,6-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,6-difluoroisonicotinate can be compared with other fluorinated pyridine derivatives:
2,6-Difluoropyridine: Similar in structure but lacks the ester group, making it less versatile in certain applications.
Ethyl 2-fluoroisonicotinate: Contains only one fluorine atom, resulting in different chemical properties and reactivity.
2,6-Difluoroisonicotinic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The unique combination of two fluorine atoms and an ester group in this compound provides it with distinct chemical properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
ethyl 2,6-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
SUKPIZZAIDFECE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



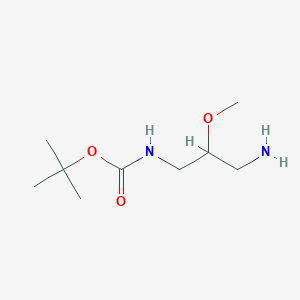


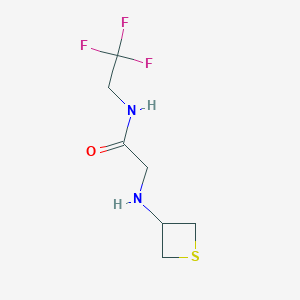
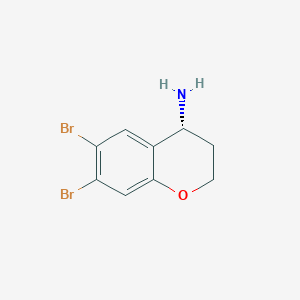

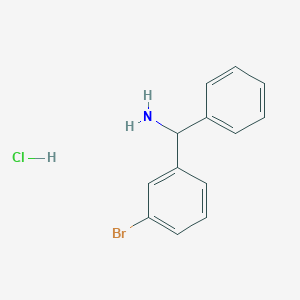

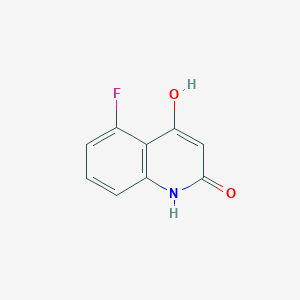
![5-Oxaspiro[3.4]octan-7-ol](/img/structure/B13031100.png)

![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)
